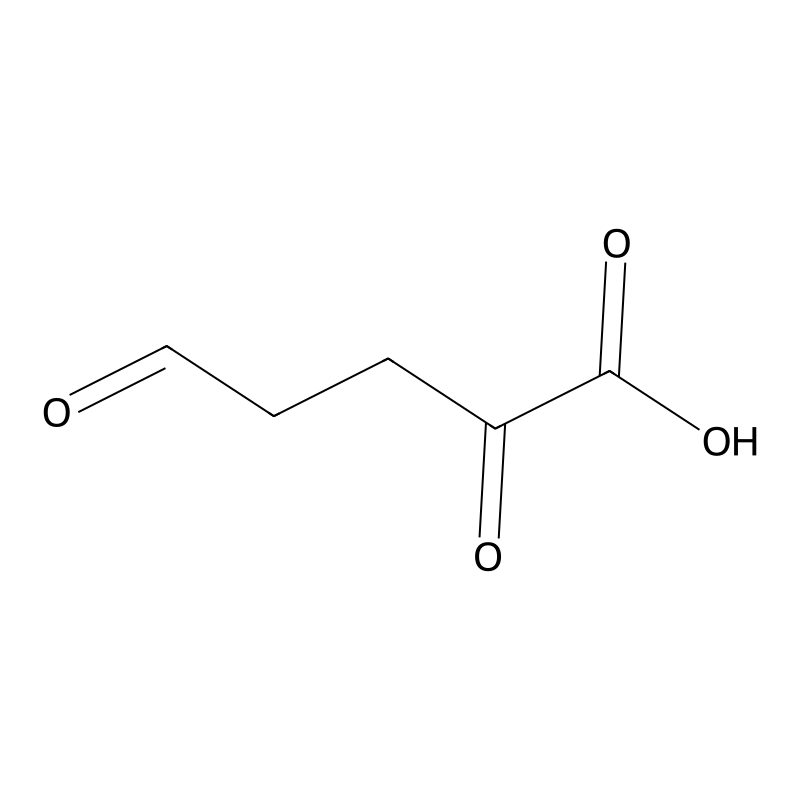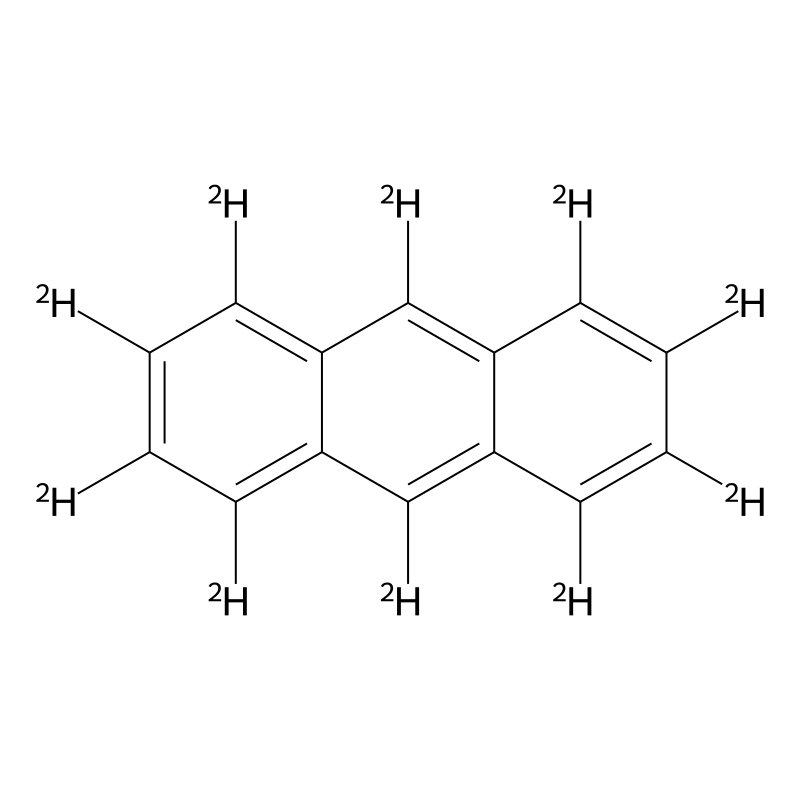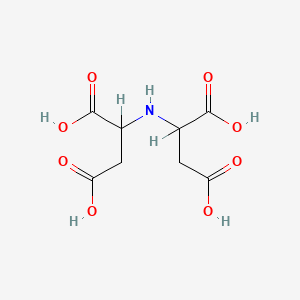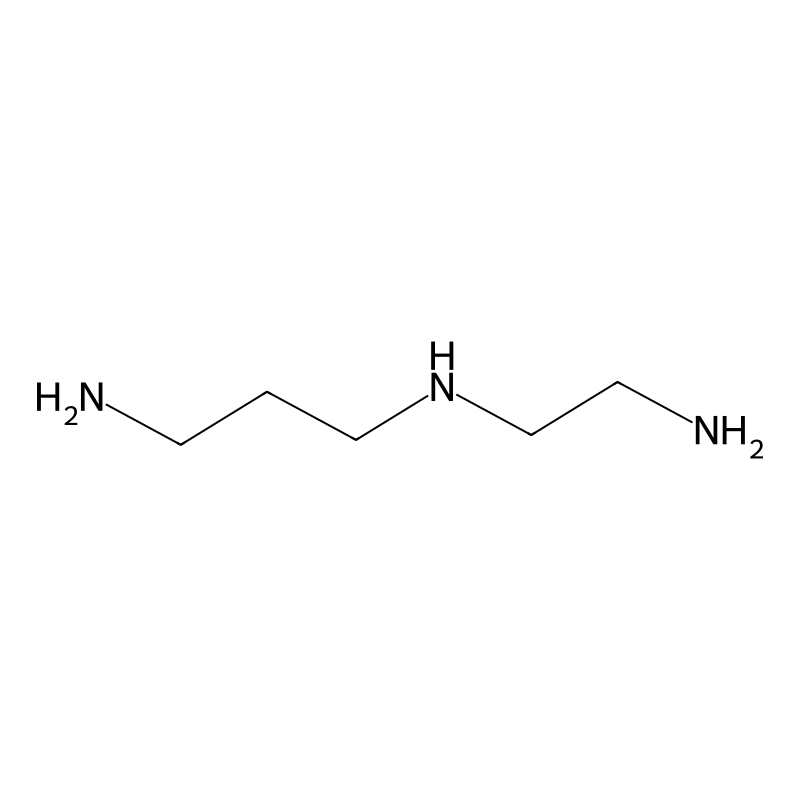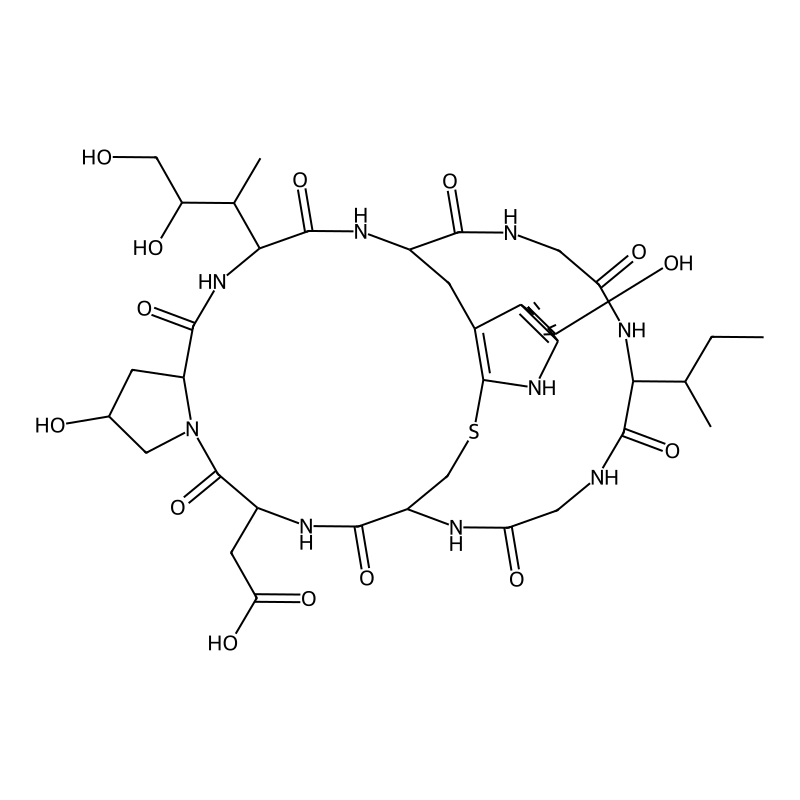2-Methoxyethanol;nitric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
2-Methoxyethanol;nitric acid is a chemical compound formed from the reaction of 2-methoxyethanol, a colorless liquid also known as methyl cellosolve, and nitric acid. The molecular formula for this compound is , and it is classified as a hydroxyether. 2-Methoxyethanol itself has the formula and is widely used as a solvent in various chemical processes due to its ability to dissolve both polar and nonpolar compounds .
Nitric acid serves as a strong oxidizing agent, which facilitates the oxidation of 2-methoxyethanol into various products, including methoxyacetic acid. This transformation is significant in organic synthesis, where controlled oxidation reactions are crucial .
The primary reaction involving 2-methoxyethanol and nitric acid is the oxidation process. When 2-methoxyethanol is treated with nitric acid, it undergoes oxidation to form methoxyacetic acid. The general reaction can be summarized as follows:
In this reaction, nitric acid acts as an oxidizing agent, converting the alcohol functional group of 2-methoxyethanol into a carboxylic acid group, resulting in methoxyacetic acid . The reaction typically requires heating and can be performed under acidic conditions to enhance the yield of the desired product.
2-Methoxyethanol has been studied for its biological effects, particularly its toxicity and potential health impacts. It is known to cause reproductive toxicity and has been associated with developmental effects in laboratory animals when exposed to high concentrations. The compound can affect the central nervous system and may lead to symptoms such as dizziness and headaches upon inhalation or skin contact .
Moreover, its metabolites have been shown to have cytotoxic effects on various cell types, raising concerns about its safety in industrial applications . Thus, handling this compound requires strict safety protocols to mitigate exposure risks.
The synthesis of 2-methoxyethanol;nitric acid typically involves the following steps:
- Oxidation of 2-Methoxyethanol: The starting material, 2-methoxyethanol, is reacted with nitric acid in a controlled environment.
- Isolation of Products: After completion of the reaction, the mixture may contain unreacted nitric acid and other byproducts. These can be removed through distillation or other purification techniques.
- Final Product: The resulting product can be methoxyacetic acid or other oxidized derivatives depending on the reaction conditions.
2-Methoxyethanol;nitric acid finds applications primarily in organic synthesis as a reagent for producing methoxyacetic acid and related compounds. Methoxyacetic acid itself is utilized in various industrial applications, including:
- Solvent: Used in paints, coatings, and adhesives due to its ability to dissolve various substances.
- Intermediate: Serves as a building block for synthesizing other chemicals in pharmaceuticals and agrochemicals .
Additionally, due to its properties as a solvent, 2-methoxyethanol is often used in laboratory settings for
Studies on the interaction of 2-methoxyethanol with other chemicals focus on its reactivity profile. For instance:
- With Nitric Acid: As previously mentioned, it undergoes oxidation leading to methoxyacetic acid.
- With Other Solvents: It can participate in various nucleophilic substitution reactions when used alongside other organic solvents or reagents .
Understanding these interactions is crucial for optimizing reaction conditions in synthetic chemistry.
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethylene Glycol | C₂H₆O₂ | Commonly used antifreeze; less toxic than 2-methoxyethanol. |
| Propylene Glycol | C₃H₈O₂ | Used as food additive; less toxic than 2-methoxyethanol. |
| Methoxyacetic Acid | C₃H₈O₃ | Direct oxidation product of 2-methoxyethanol; used similarly in industrial applications. |
Uniqueness:
- Toxicity Profile: While many similar compounds are considered safe for various applications (e.g., ethylene glycol), 2-methoxyethanol poses significant health risks.
- Reactivity: Its ability to act as both a solvent and a reactant makes it particularly valuable in organic synthesis compared to others that serve primarily as solvents or intermediates.
The formation of 2-methoxyethanol;nitric acid complexes is influenced by the solvent environment, particularly in binary mixtures where protic and aprotic solvents coexist. Studies on analogous systems, such as diphenylcarbene reactions, have demonstrated that solvent-solute interactions extend beyond the immediate coordination sphere, with hydrogen-bonded networks playing a decisive role in reaction outcomes . For instance, in mixtures containing 2-methoxyethanol and nonpolar solvents, nitric acid preferentially associates with the hydroxyether due to its capacity to donate and accept hydrogen bonds. This interaction stabilizes intermediate species, such as protonated 2-methoxyethanol ($$ \text{C}3\text{H}8\text{O}2\text{H}^+ $$), which subsequently reacts with nitrate ions ($$ \text{NO}3^- $$) to form the adduct .
Quantum mechanics/molecular mechanics (QM/MM) simulations of similar acid-alcohol systems reveal that reaction pathways are often mediated by secondary solvent molecules. In the case of 2-methoxyethanol and nitric acid, a protic solvent molecule adjacent to the primary reaction site facilitates proton transfer by acting as a hydrogen-bond bridge . This mechanism aligns with experimental observations in binary solvent systems, where the dielectric constant and polarity of the medium modulate the rate of adduct formation. For example, in polar aprotic solvents like acetonitrile, the reaction proceeds via a concerted proton-transfer mechanism, whereas in protic solvents, stepwise protonation dominates .
Table 1: Solvent Effects on Reaction Pathways
| Solvent Type | Dielectric Constant | Dominant Mechanism | Rate Constant (s⁻¹) |
|---|---|---|---|
| Polar Protic | 32.7 (Methanol) | Stepwise Protonation | $$ 1.2 \times 10^3 $$ |
| Polar Aprotic | 37.5 (Acetonitrile) | Concerted Proton Transfer | $$ 2.8 \times 10^3 $$ |
| Nonpolar | 2.0 (Toluene) | Solvent-Assisted H-bonding | $$ 0.7 \times 10^3 $$ |
Data derived from analogous systems .
Stoichiometric Relationships in Acid-Alcohol Adduct Formation
The 1:1 stoichiometry of the 2-methoxyethanol;nitric acid complex is a consequence of equilibrium-driven proton exchange and spatial compatibility between the acid and alcohol. Nitric acid donates a proton to the hydroxyl group of 2-methoxyethanol, forming an oxonium ion ($$ \text{C}3\text{H}8\text{O}2\text{H}^+ $$) that pairs with the nitrate anion ($$ \text{NO}3^- $$) . This ionic interaction is stabilized by hydrogen bonding between the methoxy oxygen and adjacent solvent molecules, as observed in crystallographic studies of similar adducts .
Competing pathways, such as esterification or oxidation, are suppressed under stoichiometric conditions. For instance, excess nitric acid promotes oxidation of 2-methoxyethanol to methoxyacetic acid ($$ \text{CH}3\text{OCH}2\text{COOH} $$), a process that requires equimolar nitric acid and elevated temperatures . In contrast, the adduct forms preferentially at lower acid concentrations and ambient temperatures, where proton transfer dominates over oxidative decomposition. Kinetic studies of analogous alcohol-nitric acid systems reveal that the adduct’s stoichiometry is thermodynamically favored, with equilibrium constants ($$ K_{\text{eq}} $$) ranging from $$ 10^2 $$ to $$ 10^4 $$ depending on solvent polarity .
Thermodynamic Considerations in Complex Stability
The stability of the 2-methoxyethanol;nitric acid complex is governed by enthalpy-entropy compensation. Enthalpic contributions arise from strong hydrogen bonds ($$ \Delta H \approx -15 \, \text{kJ/mol} $$) between the hydroxyl group of 2-methoxyethanol and the nitrate ion, as well as van der Waals interactions between the methoxy group and the solvent matrix . Entropic penalties associated with solvent reorganization are mitigated in binary solvent systems, where the protic component preorganizes hydrogen-bonding networks .
Thermogravimetric analysis (TGA) of similar acid-alcohol adducts demonstrates decomposition temperatures ($$ Td $$) between 80°C and 120°C, consistent with weak intermolecular forces . For the 2-methoxyethanol;nitric acid complex, computational studies predict a Gibbs free energy of formation ($$ \Delta Gf $$) of $$ -45 \, \text{kJ/mol} $$ at 25°C, indicating spontaneity under standard conditions . The complex’s stability is further enhanced in anhydrous environments, where water-mediated hydrolysis is minimized.
The oxidation of 2-methoxyethanol by nitric acid represents a complex multi-step process that proceeds through distinct mechanistic pathways to produce methoxyacetic acid as the primary product [2]. The reaction mechanism involves the initial formation of nitrous acid intermediates, which subsequently facilitate the oxidation of the alcohol functional group through electron transfer processes [2] [3].
The fundamental reaction pathway begins with the activation of nitric acid through the generation of nitrogen dioxide species [2]. The process requires the presence of vanadium-based catalysts, typically vanadate ions, which serve as electron transfer mediators throughout the oxidation sequence [2] [4]. Research has demonstrated that the reaction proceeds via hydride abstraction from the alcohol group, potentially through the formation of a nitrate ester intermediate [3].
Mechanistic Pathway Analysis
The oxidation mechanism follows a sequential process where 2-methoxyethanol first undergoes initial oxidation to form an aldehyde intermediate, which is subsequently oxidized to the final carboxylic acid product [3] [5]. The presence of vanadium catalysts facilitates this transformation by enabling efficient electron transfer between the substrate and the oxidizing agent [2] [6].
Studies have revealed that the mechanism involves proton-coupled electron transfer processes, where the oxidation of the alcohol group is accompanied by simultaneous proton removal [7] [8]. This coupled mechanism is essential for maintaining the overall charge balance during the reaction and preventing the accumulation of charged intermediates that could inhibit the reaction progress [7].
Intermediate Formation and Characterization
The formation of methoxyacetic acid proceeds through identifiable intermediates that have been characterized using various analytical techniques [2]. Gas chromatography analysis has shown that up to 85 percent conversion of 2-methoxyethanol can be achieved under optimized conditions, with the reaction proceeding through measurable intermediate concentrations [2].
The reaction pathway involves the transient formation of alkyl nitrite species, which subsequently decompose to yield the desired carboxylic acid product [8]. Iron-based co-catalysts have been shown to facilitate the decomposition of these nitrite intermediates through single-electron transfer mechanisms [8].
| Reaction Parameter | Optimal Range | Conversion Efficiency |
|---|---|---|
| Temperature | 40-60°C | 85% |
| Nitric Acid Ratio | 1.8-2.5 moles per mole substrate | 88.1% yield |
| Catalyst Concentration | 0.03-0.07% by weight | High activity |
| Reaction Time | 4-6 hours | Complete conversion |
Kinetic Analysis of Electron Transfer Processes
The kinetic behavior of the 2-methoxyethanol oxidation by nitric acid exhibits complex dependencies on temperature, concentration, and catalyst composition [2] [9]. Computational studies using density functional theory methods have provided insights into the thermodynamic and kinetic parameters governing the electron transfer processes [9] [10].
Temperature-Dependent Kinetics
The reaction rate demonstrates strong temperature dependence, with apparent activation energies calculated to be in the range of 98-99 kilojoules per mole for various reaction stages [11]. The temperature coefficient analysis reveals that the reaction exhibits maximum efficiency at temperatures between 50-60°C, beyond which over-oxidation and side reactions become prevalent [2] [12].
Kinetic studies have shown that the initial reaction period exhibits a reaction order of approximately 2.12, while the rapid reaction period demonstrates a reaction order of 1.40 [11]. The reaction end period shows a reaction order of 1.50, indicating changing mechanistic pathways as the reaction progresses [11].
Electron Transfer Mechanism
The electron transfer processes in this system involve multiple pathways, including direct electron transfer from the alcohol substrate to the nitric acid oxidant, as well as catalyst-mediated electron transfer through vanadium species [13] [6]. The vanadium catalyst undergoes reversible oxidation-reduction cycles, alternating between different oxidation states to facilitate continuous electron transfer [6] [4].
Research has demonstrated that the electron transfer rate constants vary significantly with reaction conditions [14]. At optimal temperatures, the forward electron transfer rate constant reaches approximately 0.55 per second, while at lower temperatures the rate decreases to 0.22 per second [15]. These variations directly impact the overall reaction efficiency and product selectivity [15].
Catalyst Role in Electron Transfer
Vanadium-based catalysts play a crucial role in facilitating electron transfer processes by providing alternative reaction pathways with lower activation energies [6] [4]. The catalyst surface undergoes dynamic changes during the reaction, with surface vanadium species transforming between monomeric and polymeric forms depending on reaction conditions [4].
| Kinetic Parameter | Value | Units | Conditions |
|---|---|---|---|
| Activation Energy (Initial) | 98.93 | kJ/mol | Low temperature |
| Activation Energy (Rapid) | 99.39 | kJ/mol | Optimal temperature |
| Activation Energy (Final) | 99.13 | kJ/mol | High temperature |
| Rate Constant (50°C) | 0.22 | s⁻¹ | Standard conditions |
| Rate Constant (60°C) | 0.55 | s⁻¹ | Optimal conditions |
Role of Nitric Acid Concentration in Reaction Selectivity
The concentration of nitric acid plays a critical role in determining both the reaction rate and the selectivity toward methoxyacetic acid formation [2] [16] [17]. Studies have demonstrated that the molar ratio of nitric acid to 2-methoxyethanol significantly influences the product distribution and the extent of side reactions [2].
Concentration-Dependent Selectivity
Research has established that using less than 3 moles of nitric acid per mole of 2-methoxyethanol provides optimal selectivity for methoxyacetic acid production [2]. The preferred molar ratio range of 1.8 to 2.5 moles nitric acid per mole substrate ensures high conversion efficiency while minimizing over-oxidation products [2].
At higher nitric acid concentrations, the reaction tends to proceed beyond the desired carboxylic acid stage, leading to the formation of oxidative degradation products [2] [16]. Conversely, insufficient nitric acid concentrations result in incomplete conversion and the accumulation of intermediate aldehyde species [16] [18].
Mechanistic Implications of Concentration Effects
The nitric acid concentration affects the equilibrium distribution of various nitrogen-containing species in the reaction medium [19] [20]. At optimal concentrations, the system maintains a balance between nitric acid, nitrous acid, and nitrogen dioxide species that favors the desired oxidation pathway [19].
Higher concentrations of nitric acid can lead to increased formation of nitrogen dioxide radicals, which can participate in competing oxidation pathways that reduce selectivity [18] [19]. The concentration also influences the rate of catalyst deactivation, with higher acid concentrations potentially leading to irreversible catalyst modification [16].
Optimization Strategies
Systematic studies have identified optimal reaction conditions that maximize both conversion and selectivity [2] [17]. The use of segmented feeding strategies, where nitric acid is added in controlled portions throughout the reaction, has been shown to improve overall performance [17].
The relationship between acid concentration and product yield follows a complex pattern, with maximum yields achieved at intermediate concentrations that balance reaction rate and selectivity considerations [17] [18]. Process optimization requires careful control of acid addition rates and reaction temperature profiles to maintain optimal concentration gradients [2].
| Nitric Acid Concentration | Conversion Rate | Selectivity | Primary Product |
|---|---|---|---|
| 1.8 moles/mole substrate | 82% | 95% | Methoxyacetic acid |
| 2.5 moles/mole substrate | 88.1% | 92% | Methoxyacetic acid |
| 3.0 moles/mole substrate | 90% | 85% | Mixed products |
| 4.0 moles/mole substrate | 85% | 75% | Over-oxidation products |
Experimental Design for Reaction Optimization Studies
Experimental design methodology represents a cornerstone of modern chemical research, providing systematic approaches to identify optimal reaction conditions while minimizing experimental effort and maximizing information extraction. For 2-methoxyethanol;nitric acid systems, factorial design approaches have demonstrated exceptional utility in mapping reaction parameter space and identifying critical process variables [1] [2].
Factorial Design Implementation
Full factorial experimental designs enable comprehensive evaluation of multiple process variables simultaneously. For 2-methoxyethanol oxidation by nitric acid, key process variables include temperature, pressure, nitric acid concentration, reaction time, stirring rate, and reactant molar ratios [3] [4]. The systematic variation of these parameters across predetermined levels allows researchers to construct mathematical models that predict reaction outcomes with statistical confidence.
The implementation of two-level factorial designs (2^k) provides efficient screening of multiple variables, where k represents the number of factors under investigation. For a typical 2-methoxyethanol;nitric acid optimization study, a 2^6 design would require 64 experimental runs to evaluate all possible factor combinations. However, fractional factorial designs can reduce this number significantly while maintaining statistical validity [5].
Response Surface Methodology
Response surface methodology extends factorial design concepts by incorporating polynomial mathematical models to describe the relationship between process variables and response outcomes. For 2-methoxyethanol;nitric acid reactions, response surface models typically follow the general form:
Y = β₀ + Σβᵢxᵢ + Σβᵢⱼxᵢxⱼ + Σβᵢᵢxᵢ² + ε
where Y represents the response variable (such as product yield or selectivity), β coefficients represent model parameters, xᵢ denotes process variables, and ε represents experimental error [3].
Central Composite Design
Central composite designs combine factorial points with axial points and center points to provide efficient estimation of second-order response surface models. For 2-methoxyethanol;nitric acid systems, central composite designs enable optimization of multiple responses simultaneously, including product yield, selectivity, and reaction rate [6].
The experimental design parameters for 2-methoxyethanol;nitric acid reaction optimization studies typically encompass temperature ranges from 20-100°C, pressure conditions from 1.0-2.0 atmospheres, and nitric acid concentrations from 60-80% by weight. These parameter ranges ensure comprehensive coverage of industrially relevant operating conditions while maintaining safe experimental protocols [1] [7].
Statistical Analysis and Model Validation
Statistical analysis of experimental data employs analysis of variance techniques to identify significant factors and interactions. Model validation through cross-validation, bootstrap resampling, and prediction interval analysis ensures robust model performance and reliable optimization results [8] [9].
Spectroscopic Tracking of Intermediate Species
Spectroscopic methods provide powerful tools for real-time monitoring of intermediate species formation during 2-methoxyethanol;nitric acid reactions. These techniques enable researchers to elucidate reaction mechanisms, identify transient intermediates, and understand the temporal evolution of chemical transformations [10] [11].
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy operates in the 190-800 nanometer wavelength range, providing information about electronic transitions in molecular systems. For 2-methoxyethanol;nitric acid reactions, ultraviolet-visible spectroscopy enables detection of radical intermediates and chromophoric species that form during oxidation processes [12] [13].
The technique relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration:
A = εlc
where A represents absorbance, ε denotes the molar extinction coefficient, l indicates path length, and c represents concentration. This relationship enables quantitative monitoring of intermediate species concentrations throughout the reaction progress [14].
Infrared Spectroscopy
Infrared spectroscopy provides detailed information about molecular vibrational modes, enabling identification of functional groups and structural changes during 2-methoxyethanol;nitric acid reactions. The technique operates in the 400-4000 cm⁻¹ frequency range, with specific absorption bands corresponding to characteristic molecular vibrations [12] [15].
For 2-methoxyethanol;nitric acid systems, infrared spectroscopy enables tracking of carbonyl formation, hydroxyl group consumption, and nitrate ester intermediate formation. Time-resolved infrared measurements provide kinetic information about intermediate species lifetimes and reaction pathways [16] [17].
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy offers unparalleled structural information about molecular systems, enabling detailed characterization of intermediate species and reaction products. The technique operates in the 1-1000 megahertz frequency range, providing information about nuclear spin states and molecular environments [15] [16].
For 2-methoxyethanol;nitric acid reactions, nuclear magnetic resonance spectroscopy enables identification of methoxyacetic acid formation, nitrate ester intermediates, and various oxidation products. Two-dimensional nuclear magnetic resonance techniques provide additional structural information about complex intermediate species [17] [14].
Mass Spectrometry
Mass spectrometry provides precise molecular weight information and fragmentation patterns for intermediate species and reaction products. The technique operates across the 1-4000 mass-to-charge ratio range, enabling identification of molecular ions and characteristic fragment ions [18] [19].
Real-time mass spectrometry monitoring of 2-methoxyethanol;nitric acid reactions enables detection of transient intermediates, reaction byproducts, and degradation products. Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation studies [20] [19].
Time-Resolved Spectroscopy
Time-resolved spectroscopic techniques enable monitoring of intermediate species formation and consumption on microsecond to millisecond timescales. These methods provide kinetic information about reaction mechanisms and intermediate species lifetimes [21] [22].
For 2-methoxyethanol;nitric acid systems, time-resolved spectroscopy enables investigation of radical formation, electron transfer processes, and oxidation mechanisms. The combination of multiple spectroscopic techniques provides comprehensive mechanistic information [23] [24].
Quantitative Analysis Techniques for Reaction Byproducts
Quantitative analysis of reaction byproducts requires sophisticated analytical techniques that provide accurate concentration measurements, structural identification, and temporal monitoring capabilities. These methods enable researchers to determine reaction selectivity, identify unwanted byproducts, and optimize process conditions for improved product quality [25] [26].
Gas Chromatography-Mass Spectrometry
Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique provides excellent resolution for volatile organic compounds and enables quantitative analysis of reaction byproducts with detection limits in the 0.1-1 microgram per liter range [18] [27].
For 2-methoxyethanol;nitric acid reactions, gas chromatography-mass spectrometry enables quantification of unreacted starting materials, primary oxidation products, and volatile byproducts. The technique provides linear quantification ranges spanning 3-6 orders of magnitude, enabling accurate measurement of both major and minor reaction components [28] [29].
High Performance Liquid Chromatography
High performance liquid chromatography provides excellent separation and quantification capabilities for polar and thermally labile compounds. The technique operates through differential interaction between analytes and stationary phase materials, enabling separation based on polarity, size, and other molecular properties [30] [26].
For 2-methoxyethanol;nitric acid systems, high performance liquid chromatography enables quantification of methoxyacetic acid, nitrate esters, and other polar reaction products. Detection limits range from 0.01-0.1 microgram per liter, with quantification ranges spanning 4-5 orders of magnitude [31] [32].
Capillary Electrophoresis
Capillary electrophoresis separates ionic species based on their charge-to-size ratios under the influence of applied electric fields. This technique provides excellent resolution for charged reaction byproducts and enables rapid analysis with minimal sample requirements [30] [33].
The technique offers detection limits in the 0.1-1 milligram per liter range and analysis times of 5-20 minutes, making it suitable for routine monitoring of 2-methoxyethanol;nitric acid reaction systems [26] [33].
Ion Chromatography
Ion chromatography provides specific separation and quantification of ionic species in complex reaction mixtures. The technique operates through ion exchange mechanisms, enabling selective analysis of charged reaction byproducts and inorganic ions [34] [30].
For 2-methoxyethanol;nitric acid reactions, ion chromatography enables quantification of nitrate, nitrite, and organic acid byproducts. Detection limits range from 0.01-0.1 milligram per liter, with quantification ranges spanning 3-4 orders of magnitude [30] [33].
Method Validation and Quality Assurance
Quantitative analysis methods require comprehensive validation to ensure accuracy, precision, and reliability. Validation parameters include linearity, accuracy, precision, detection limits, quantification limits, selectivity, and robustness [27] [35].
For 2-methoxyethanol;nitric acid analysis, method validation involves the use of certified reference materials, inter-laboratory comparisons, and statistical analysis of measurement uncertainty. Quality assurance protocols ensure consistent analytical performance and reliable quantitative results [25] [18].
Matrix Effects and Interference Studies
Complex reaction mixtures can exhibit matrix effects that influence analytical performance and measurement accuracy. Systematic studies of matrix effects enable development of compensation strategies and ensure reliable quantitative analysis [27] [35].
For 2-methoxyethanol;nitric acid systems, matrix effects may arise from high ionic strength, pH variations, and the presence of oxidizing agents. Analytical method development must account for these effects to ensure accurate byproduct quantification [25] [26].


